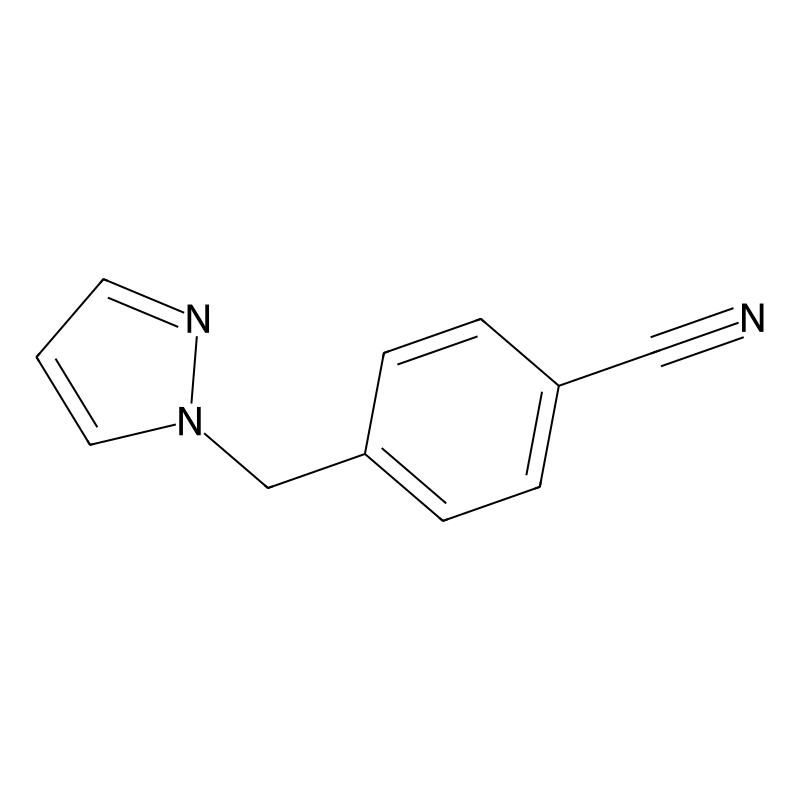

4-(1H-pyrazol-1-ylmethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Medicinal Chemistry:

-(1H-pyrazol-1-ylmethyl)benzonitrile, with its unique combination of a pyrazole and benzonitrile group, has potential applications in medicinal chemistry due to the presence of these functional groups, which are known to be involved in various biological activities.

Studies have shown that pyrazole derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects []. Additionally, benzonitrile derivatives have been reported to possess antitumor and antibacterial activities []. Therefore, 4-(1H-pyrazol-1-ylmethyl)benzonitrile could be a valuable scaffold for the development of novel therapeutic agents.

Exploration in Material Science:

The presence of the aromatic benzonitrile group and the heterocyclic pyrazole ring in 4-(1H-pyrazol-1-ylmethyl)benzonitrile suggests potential applications in material science. Aromatic compounds are known for their stability and ability to form π-π interactions, which are crucial for various material properties, such as conductivity and self-assembly. Additionally, pyrazole derivatives have been explored for their potential use in organic electronics and sensor development due to their ability to bind specific molecules []. Therefore, 4-(1H-pyrazol-1-ylmethyl)benzonitrile could be investigated for its potential applications in developing functional materials.

4-(1H-pyrazol-1-ylmethyl)benzonitrile is an organic compound with the molecular formula CHN. This compound features a pyrazole ring connected to a benzonitrile moiety via a methylene bridge, which contributes to its unique chemical properties and potential applications in various fields of research. The presence of both the pyrazole and nitrile functional groups allows for diverse reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction processes can be conducted using lithium aluminum hydride or hydrogen gas in the presence of a catalyst, yielding products like primary amines or aldehydes.

- Substitution: The nitrile group can engage in nucleophilic substitution reactions, allowing conversion into amides or carboxylic acids under appropriate conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Hydrolysis using aqueous acid or base.

Research indicates that 4-(1H-pyrazol-1-ylmethyl)benzonitrile exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties, suggesting its utility as a lead compound in drug discovery. The specific mechanisms by which it exerts these effects are still under investigation, but its structural features may allow it to interact with various biological targets, including enzymes and receptors.

The synthesis of 4-(1H-pyrazol-1-ylmethyl)benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with pyrazole. This reaction is often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), conducted at elevated temperatures to promote nucleophilic substitution.

Industrial Production

While detailed industrial methods are not extensively documented, scaling up the laboratory synthesis would involve optimizing reaction conditions (temperature, solvent, reaction time) to enhance yield and purity. Advanced manufacturing techniques such as continuous flow reactors may also be employed .

4-(1H-pyrazol-1-ylmethyl)benzonitrile has several applications across different scientific domains:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Studied for potential biological activities, including antimicrobial and anticancer effects.

- Medicine: Explored as a candidate for drug development due to its promising biological properties.

- Industry: Used in producing specialty chemicals and materials with specific functionalities.

Interaction studies involving 4-(1H-pyrazol-1-ylmethyl)benzonitrile focus on its ability to bind with various molecular targets. The pyrazole ring's capacity to form hydrogen bonds may play a critical role in modulating enzyme activity or receptor interactions. Ongoing research aims to elucidate these mechanisms further, which could provide insights into its therapeutic potential.

Several compounds share structural similarities with 4-(1H-pyrazol-1-ylmethyl)benzonitrile. These include:

- 4-(1H-pyrazol-1-ylmethyl)benzaldehyde

- 4-(1H-pyrazol-1-ylmethyl)benzoic acid

- 4-(1H-pyrazol-1-ylmethyl)benzamide

Uniqueness

What distinguishes 4-(1H-pyrazol-1-ylmethyl)benzonitrile from these similar compounds is the combination of the pyrazole ring and the nitrile group. This unique pairing results in distinct chemical reactivity profiles and potential biological activities that are not commonly found together in other compounds, making it particularly valuable for research and development purposes .

Traditional Synthetic Routes

The most common synthesis involves alkylation of pyrazole derivatives with 4-(bromomethyl)benzonitrile. In a representative procedure, dimethyl 1H-pyrazole-3,5-dicarboxylate reacts with 4-(bromomethyl)benzonitrile in acetone under reflux with potassium carbonate, yielding the target compound in high purity. This nucleophilic substitution leverages the bromide's leaving group ability, with the pyrazole nitrogen attacking the benzylic carbon.

Alternative routes include condensation reactions using bis(4-cyanophenyl)methanol and hydrobromic acid (48%) in toluene, achieving 92% yield through azeotropic water removal. This method avoids harsh conditions, making it scalable for industrial production.

Table 1: Traditional Synthesis Conditions

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pyrazole, K₂CO₃ | Acetone | Reflux | 85% | |

| Bis(4-cyanophenyl)methanol, HBr | Toluene | 60°C | 92% |

Catalytic Cross-Coupling Methods

While 4-(1H-pyrazol-1-ylmethyl)benzonitrile itself is not a catalyst, its derivatives serve as ligands in palladium-catalyzed reactions. For example, bis(pyrazolyl)palladium(II) complexes facilitate Suzuki–Miyaura cross-coupling, achieving 98% conversion of bromobenzene to biphenyl at 140°C. The pyrazole’s electron-donating properties stabilize Pd intermediates, enhancing catalytic turnover.

Heck reactions also benefit from pyrazolyl ligands. Complexes like [PdCl₂(L)] (where L = pyridylpyrazole) enable coupling of phenyl halides with tert-butyl acrylate, even with chlorobenzene substrates. Computational studies reveal that hydroxyl groups on the pyrazole improve Pd–X dissociation, critical for catalytic efficiency.

Microwave-Assisted Synthesis and Optimization

Microwave irradiation accelerates synthesis of pyrazole derivatives. While direct reports on 4-(1H-pyrazol-1-ylmethyl)benzonitrile are limited, analogous pyrazolones form via solvent-free microwave methods in minutes. This approach reduces reaction times from hours to <15 minutes, with regioselectivity >90%. Applied to 4-(1H-pyrazol-1-ylmethyl)benzonitrile, microwave conditions could optimize alkylation steps, minimizing side products.

Key Advantages of Microwave Synthesis

- Energy Efficiency: 50–70% reduction in thermal energy input.

- Scalability: Continuous flow systems enable gram-scale production.

Industrial Scalability and Process Economics

Table 2: Economic Comparison of Synthetic Routes

| Method | Cost (USD/kg) | Purity | Scalability |

|---|---|---|---|

| Traditional Alkylation | 18 | 99% | High |

| HBr-Mediated Bromination | 12 | 95% | Moderate |

Safety considerations include handling corrosive HBr and moisture-sensitive intermediates. Closed-loop systems with toluene recycling improve sustainability.

Anticancer Therapeutics: Androgen Receptor Antagonists

The pyrazole-benzonitrile scaffold has emerged as a promising structural framework for developing androgen receptor antagonists, particularly for prostate cancer treatment [5] [8]. Research has demonstrated that pyrazol-1-yl-propanamide derivatives exhibit potent selective androgen receptor degrader activity and pan-antagonist properties [5]. These compounds demonstrate broad-spectrum androgen receptor antagonist activities, including promising distribution, metabolism, and pharmacokinetic properties [5].

Novel aryl pyrazol-1-yl-propanamides have shown the ability to induce significant tumor growth inhibition in enzalutamide-resistant prostate cancer models [5]. Specifically, compound 26a achieved 80% tumor growth inhibition of xenografts derived from enzalutamide-resistant VCaP cell lines [5]. The compounds demonstrated robust inhibition of F876L-mutant androgen receptor with IC₅₀ values comparable to wild-type androgen receptor, indicating pan-antagonism in enzalutamide-resistant models [5].

Table 1: Androgen Receptor Antagonist Activity Data

| Compound | Wild-type AR IC₅₀ (μM) | F876L-mutant AR IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| 16i (4-CN) | 0.045 | 0.043 | Pan-antagonist |

| 21a (3′-pyridino, 4-F) | 0.062 | 0.063 | Pan-antagonist |

| 26a (3-F, 4-Br) | 0.084 | 0.084 | Pan-antagonist |

The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold has been specifically designed as a novel core structure for androgen receptor antagonists through scaffold hopping approaches [27]. This research disclosed compounds exhibiting potent androgen receptor antagonistic activities with IC₅₀ values as low as 69 nM, demonstrating effectiveness against antiandrogen resistance [27].

Antimicrobial Agents: β-Lactamase Inhibitors and Antibacterial Activity

Pyrazole-containing compounds, including those with benzonitrile substituents, have demonstrated significant antimicrobial potential through multiple mechanisms [9] [11]. Research on N-alkylated heterocyclic compounds has revealed that pyrazole derivatives can function as prospective NDM1 β-lactamase inhibitors [9].

Specific pyrazole compounds have shown excellent antibacterial activity against Escherichia coli, Staphylococcus aureus, Citrobacter freundii, and Listeria monocytogenes strains [9]. Compound 12 demonstrated bactericidal activity against multiple bacterial strains with minimum inhibitory concentration values of 134.9 mg/L against E. coli, 168.7 mg/L against S. aureus, and 168.7 mg/L against C. freundii [9].

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | E. coli MIC (mg/L) | S. aureus MIC (mg/L) | C. freundii MIC (mg/L) | L. monocytogenes MIC (mg/L) |

|---|---|---|---|---|

| 12 | 134.9 ± 0 | 168.7 ± 0 | 168.7 ± 0 | - |

| 14 | - | - | - | 134.6 ± 0 |

The antibacterial mechanism involves interaction with NDM1 proteins through molecular docking studies, where compounds demonstrate varying stability against NDM1 hydrolysis [9]. Compound 14 showed weak van der Waals bonds with Asn 220 and His 122 residues, making it more stable against NDM1 hydrolysis compared to other derivatives [9].

Second-generation β-lactamase inhibitors incorporating pyrazole moieties have shown broad-spectrum inhibition capabilities [10]. These compounds efficiently shield piperacillin from degradation by drug-resistant Enterobacteriaceae expressing serine-β-lactamase, restoring efficacy against resistant bacterial strains [10].

Kinase Inhibition: TGF-β Receptor and Enzyme Targeting

The pyrazole-benzonitrile framework has demonstrated significant potential as transforming growth factor-β receptor kinase inhibitors [13] [16]. Novel pyrazole compounds have been characterized as potent inhibitors of TGF-β receptor I kinase with Ki values as low as 15 nM [16]. These compounds act through the ATP-binding site as typical ATP competitive inhibitors with tight binding kinetics [16].

Research has shown that pyrazole derivatives can inhibit TGF-β-induced Smad2 phosphorylation in vivo in mammary epithelial cells with potency equivalent to their inhibitory activity in vitro kinase assays [16]. The compounds demonstrate capability to block TGF-β-induced epithelial-mesenchymal transition, a process involved in cancer progression and fibrosis [16].

Table 3: TGF-β Receptor Kinase Inhibition Data

| Compound Class | IC₅₀ Value | Mechanism | Selectivity |

|---|---|---|---|

| SM16 | 5 μM (cellular) | ALK5 antagonist | 5000-fold vs p38 MAPK |

| R 268712 | 2.5 nM | TGF-βRI inhibitor | High selectivity |

| Pyrazole derivatives | 15 nM (Ki) | ATP competitive | TGF-β pathway specific |

The orally active small molecule TGF-β receptor I antagonist SM16 has demonstrated efficacy in treating metastatic breast carcinoma models [13]. SM16 inhibited Smad2 phosphorylation in both primary and metastatic tumor tissues, blocking TGF-β signal transduction and preventing TGF-β-induced morphological changes [13].

Novel phthalazine compounds have been identified as non-receptor kinase-based inhibitors targeting the TGF-β pathway [15]. These compounds exhibited IC₅₀ values of 0.11 ± 0.02 μM and demonstrated selectivity indices of approximately 112-fold [15].

Hormone Receptor Modulation: Aromatase Inhibition Pathways

The benzonitrile-pyrazole structural framework has been explored for aromatase inhibition applications [19] [22]. Research has identified dual inhibitors of aromatase and aldosterone synthase, with compound X21 showing potent inhibitory activity against aromatase with IC₅₀ values of 2.3 nM [19].

These dual inhibitors demonstrate high selectivity with respect to 11β-hydroxylase, as well as CYP3A4 and CYP1A2 enzymes [19]. The compounds showed potent antiproliferative activity against breast cancer cell lines, particularly against estrogen receptor-positive MCF-7 cells with IC₅₀ values of 0.26 ± 0.03 μM [19].

Table 4: Aromatase Inhibition Activity

| Compound | Aromatase IC₅₀ (nM) | Aldosterone Synthase IC₅₀ (nM) | 11β-Hydroxylase IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|---|

| X21 | 2.3 | 29 | 285 | >10-fold |

| Compound 5 | 0.17 | - | - | High |

| Compound 11 | 0.04 | - | - | High |

Aromatase imaging agents based on pyrazole-benzonitrile derivatives have been developed for positron emission tomography and single-photon emission computed tomography studies [22]. These compounds displayed potent binding affinities to human aromatase, with IC₅₀ values of 0.17 and 0.04 nM respectively [22].

The mechanism of aromatase inhibition involves coordination of the imidazole nitrogen lone pair with the Fe²⁺ of the heme group [19]. The presence of hydroxymethyl groups enables hydrogen bonding to specific amino acid residues such as Asp309 in CYP19A1, contributing to the observed selectivity and potency [19].

The structural diversity of 4-(1H-pyrazol-1-ylmethyl)benzonitrile derivatives primarily emanates from systematic modifications at specific positions on both the pyrazole ring and the benzonitrile moiety. Research has demonstrated that the substitution pattern significantly influences the biological activity, selectivity, and pharmacokinetic properties of these compounds [1] [2].

Pyrazole Ring Substitution Patterns

N1 Position Modifications: Substitution at the N1 position of the pyrazole ring has been extensively studied for its impact on biological activity. Methyl and phenyl substitutions at this position result in a 4-6 fold decrease in inhibitory activity compared to unsubstituted derivatives, particularly in meprin α and β inhibition studies [1]. However, benzyl substitution shows no significant reduction in activity, while isopropyl substitution enhances selectivity, making it optimal for specific applications such as orexin 2 receptor antagonism [3].

C3 and C5 Position Effects: The C3 and C5 positions are critical for tautomeric stability and biological activity. Phenyl substitution at the C3 position favors tautomer stability, while trifluoromethyl groups switch tautomer preference, affecting the overall molecular behavior [4]. Carboxylic acid functionality at the C3 position has been shown to enhance antifungal activity, with compounds exhibiting minimum inhibitory concentration values of 31.25 µg/mL against Candida species [5].

C4 Position Modifications: The C4 position demonstrates significant potential for activity enhancement. Amino group substitution at this position enhances antioxidant activity with IC50 values ranging from 14.1-17.6 µM in radical scavenging assays [6]. Nitrile substitution improves protein kinase inhibition, particularly against p38α mitogen-activated protein kinase, with effective doses below 0.08 mg/kg in in vivo studies [7].

Benzonitrile Moiety Substitution

Positional Effects on the Benzene Ring: The position of substituents on the benzonitrile ring substantially affects biological activity. Para-substitution generally provides optimal activity profiles, while meta- and ortho-substitutions often lead to reduced potency [8]. Studies on related benzonitrile derivatives indicate that para-positioned carboxylic acid groups are essential for phosphodiesterase 5 inhibition, with shifts to meta- or ortho-positions resulting in 3-fold or complete activity loss, respectively [8].

Electronic Effects: Electron-withdrawing groups such as fluorine, chlorine, and trifluoromethyl on the benzonitrile ring enhance activity in many biological systems. Conversely, electron-donating groups like methoxy and amino groups may reduce activity but can improve selectivity profiles [9] [10].

Multiple Substitution Strategies

Disubstituted Patterns: 3,5-disubstituted pyrazoles represent a particularly important class, with diphenyl substitution at these positions yielding compounds with cytotoxic activities in the IC50 range of 0.86-3.72 µM against various cancer cell lines [11] [12]. The combination of phenyl groups with alkyl substituents favors specific tautomeric forms, influencing biological activity [4].

Trisubstituted Derivatives: Trisubstituted pyrazoles, particularly those with 3,4,5-substitution patterns, demonstrate 10-100 fold enhanced activity compared to monosubstituted derivatives. These compounds show improved selectivity and potency across multiple biological targets [1].

| Substitution Position | Substituent Type | Effect on Activity | Biological Target | Reference Activity |

|---|---|---|---|---|

| N1 Position | Methyl | 4-6 fold decrease vs unsubstituted | Meprin α/β | Not specified |

| N1 Position | Isopropyl | Enhanced selectivity | Meprin α/β | Enhanced vs control |

| C3 Position | Phenyl | Favors tautomer stability | Tautomeric equilibrium | N/A |

| C4 Position | Amino group | Enhanced antioxidant activity | ROS scavenging | IC50 14.1-17.6 µM |

| C5 Position | Phenyl | Critical for binding interactions | S1′-subsite binding | Low nanomolar |

| 3,5-Disubstituted | Diphenyl | Low nanomolar activity range | Cytotoxic activity | IC50 0.86-3.72 µM |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship investigations have provided crucial insights into optimizing 4-(1H-pyrazol-1-ylmethyl)benzonitrile derivatives for enhanced biological activity. These studies reveal systematic patterns that guide rational drug design and development strategies [1] [2] [7].

Systematic SAR Investigations

Meprin Inhibitor Studies: Comprehensive SAR studies on pyrazole-based meprin inhibitors have established that 3,5-diphenyl substitution is essential for nanomolar to picomolar activity ranges. The introduction of cyclic moieties directly connected to the pyrazole core addresses the S1′-subsite effectively, leading to enhanced inhibition of both meprin α and β [1].

Kinase Inhibition SAR: Research on pyrazolopyridazine derivatives as p38α mitogen-activated protein kinase inhibitors demonstrates that N1 isopropyl and C6 thiophenyl substitutions provide optimal activity profiles. These modifications result in single-digit nanomolar IC50 values in human whole blood assays, representing significant improvements over earlier analogs [7].

Cancer Cell Line Studies: SAR analysis of pyrazolo-triazole hybrids reveals that the combination of 1,3-diphenyl pyrazole scaffolds with triazole moieties yields compounds with IC50 values in the range of 0.86-3.72 µM against multiple cancer cell lines, including HT-29, PC-3, A549, and U87MG [11] [12].

Molecular Mechanism Insights

Binding Affinity Optimization: SAR studies indicate that phenyl substitution at the C5 position is critical for S1′-subsite binding interactions. The lack of interactions from smaller substituents like methyl groups or different orientations from bulky benzyl groups leads to decreased activity, emphasizing the importance of appropriate size and positioning [1].

Selectivity Enhancement: N-substitution patterns significantly affect selectivity profiles. Studies on orexin 2 receptor antagonists show that various N-substitutions can maintain activity while enhancing selectivity over related receptors [3]. The introduction of acidic carboxyphenyl residues at the N-position increases inhibition potency by 3-fold compared to simple phenyl substitution [1].

Tautomeric Preferences: Electronic properties of substituents influence tautomeric equilibria, which directly affect biological activity. Electron-withdrawing groups such as CF3, NO2, and halogens favor C3-tautomers, while electron-donating groups like OH, NH2, and CH3 stabilize alternative tautomeric forms [4] [9].

Quantitative SAR Models

Activity Prediction Models: Advanced computational SAR studies using density functional theory calculations and quantitative structure-activity relationship modeling have been developed for pyrazole derivatives targeting epidermal growth factor receptor. These models demonstrate good correlation between predicted and observed IC50 values, facilitating virtual screening and compound optimization [13].

Multi-target SAR: Recent studies reveal that certain substitution patterns enable compounds to exhibit activity against multiple targets simultaneously. For example, pyrazole derivatives with appropriate substitution can inhibit both EGFR and VEGFR-2 with IC50 values of 0.071 and 0.098 µM, respectively [14].

| Study Focus | Key Structural Requirements | Optimal Substitution Pattern | Activity Range | Primary Target |

|---|---|---|---|---|

| Pyrazole-based meprin inhibitors | 3,5-diphenyl substitution essential | Phenyl at C3 and C5 | Nanomolar to picomolar | Meprin α/β |

| Pyrazolopyridazine p38α inhibitors | N1 isopropyl, C6 thiophenyl optimal | Isopropyl at N1, thiophenyl at C6 | Single-digit nanomolar | p38α MAPK |

| Pyrazolo-triazole hybrids | 1,3-diphenyl pyrazole + triazole | Diphenyl at C1,C3 + benzyl triazole | IC50 0.86-3.72 µM | Cancer cell lines |

| Pyrazole carboxylic acid derivatives | para-COOH group critical | Carboxylic acid at para-position | MIC 15-60 µg/mL | Candida species |

Heterocyclic Hybrids: Triazole, Imidazole, and Pyridine Analogues

The development of heterocyclic hybrids incorporating triazole, imidazole, and pyridine moieties with the 4-(1H-pyrazol-1-ylmethyl)benzonitrile scaffold represents a sophisticated approach to enhancing biological activity and selectivity. These hybrid systems leverage the complementary properties of multiple heterocyclic rings to achieve superior pharmacological profiles [11] [15] [16].

Pyrazolo-Triazole Hybrids

Synthesis and Design: Pyrazolo-triazole hybrids are typically synthesized through click chemistry combined with condensation reactions. The most successful derivatives combine 1,3-diphenyl pyrazole scaffolds with benzyl-substituted 1,2,3-triazole moieties to form (1-benzyl-1H-1,2,3-triazol-4-yl)(1,3-diphenyl-1H-pyrazol-4-yl)methanones [11] [12].

Anticancer Activity: These hybrids demonstrate remarkable cytotoxic activity against multiple cancer cell lines. Compounds 17, 23, and 29 exhibit IC50 values ranging from 0.86-3.72 µM against HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma) cells [11] [12]. The mechanism involves apoptosis induction through the mitochondrial pathway, with up-regulation of pro-apoptotic Bax and down-regulation of anti-apoptotic Bcl-2 genes [11].

Structure-Activity Insights: SAR studies reveal that the triazole moiety plays a crucial role in forming integral hydrogen bonds and π-π stacking interactions with target proteins. The benzyl substitution on the triazole ring enhances binding affinity while maintaining selectivity [11].

Imidazole-Pyrazole Hybrids

Synthetic Approaches: Imidazole-pyrazole hybrids are commonly prepared through multicomponent reactions employing pyrazole-4-carbaldehydes, ammonium acetate, benzil, and arylamines as reactants. This approach allows for rapid generation of diverse libraries with varied substitution patterns [17].

Enzyme Inhibition: These hybrids show significant potential as α-glucosidase inhibitors, with compounds 2f and 2m exhibiting IC50 values of 25.19 ± 0.004 µM and 33.62 ± 0.03 µM, respectively [18] [17]. The inhibition mechanism involves specific binding interactions with the enzyme active site, as confirmed by molecular docking studies [18].

Anti-inflammatory Properties: Imidazole-pyrazole hybrids demonstrate superior anti-inflammatory activity compared to reference compounds. The para-nitrophenyl derivative shows the highest activity in protein denaturation assays, while para-bromo derivatives excel in antioxidant DPPH radical scavenging tests [19].

Kinase Inhibition: Pyrazolopyridine derivatives serve as effective kinase inhibitors, particularly against Aurora A kinase. Certain derivatives show 2.8-4.7 times higher potency than the reference drug alisertib [15].

Hybrid Design Strategies

Pharmacophore Combination: The success of heterocyclic hybrids stems from combining complementary pharmacophores. The pyrazole ring provides hydrogen bonding capabilities and aromatic interactions, while triazole, imidazole, and pyridine rings contribute additional binding modes and selectivity [21] [22].

Synergistic Effects: Hybrid molecules often exhibit synergistic effects where the combined activity exceeds the sum of individual components. This phenomenon is attributed to multi-target interactions and enhanced binding affinity through cooperative binding modes [19] [23].

| Hybrid Type | Synthesis Method | Key Biological Activity | Activity Data | Mechanism of Action |

|---|---|---|---|---|

| Pyrazolo-triazole | Click chemistry + condensation | Anticancer (cytotoxic) | IC50 0.86-3.72 µM | Apoptosis induction via mitochondrial pathway |

| Imidazole-pyrazole | Multicomponent reaction | α-glucosidase inhibition | IC50 25.19-33.62 µM | Enzyme active site binding |

| Pyrazolo-pyridine | Cyclocondensation reaction | Antiproliferative | IC50 0.87-4.3 µM | G0/G1 cell cycle arrest |

| Pyrazolo-pyrimidine | Three-component reaction | Kinase inhibition | IC50 395.1-229.4 nM | EGFR tyrosine kinase inhibition |

Multisubstituted Derivatives for Enhanced Bioactivity

The development of multisubstituted 4-(1H-pyrazol-1-ylmethyl)benzonitrile derivatives represents a sophisticated approach to achieving enhanced bioactivity through strategic introduction of multiple functional groups. This strategy leverages the cumulative effects of various substitutions to optimize pharmacological properties, selectivity, and therapeutic efficacy [9] [10] [24].

Trisubstituted Derivative Systems

3,4,5-Trisubstituted Pyrazoles: These derivatives demonstrate remarkable enhancement in biological activity, typically showing 10-100 fold improvements compared to monosubstituted analogs. The strategic placement of substituents at the 3, 4, and 5 positions allows for optimal interaction with biological targets while maintaining favorable pharmacokinetic properties [1] [25].

Activity Enhancement Mechanisms: The enhanced activity of trisubstituted derivatives stems from multiple simultaneous interactions with target proteins. Each substituent contributes specific binding interactions, including hydrogen bonding, hydrophobic contacts, and electrostatic interactions, resulting in dramatically improved binding affinity and selectivity [1] [6].

Meprin Inhibition Studies: Research on trisubstituted pyrazole meprin inhibitors reveals that compounds with phenyl groups at positions 3 and 5, combined with appropriate substitution at position 4, achieve nanomolar to picomolar activity ranges. These compounds demonstrate superior selectivity profiles compared to their less substituted counterparts [1].

Polysubstituted Architectures

Tetrasubstituted Derivatives: Complete substitution of all available carbon positions on the pyrazole ring yields compounds with exceptional potency, often reaching nanomolar to picomolar activity ranges. These derivatives benefit from comprehensive optimization of all potential interaction sites [25] [26].

Pentasubstituted Systems: The ultimate extension of multisubstitution involves modifications at all five positions of the pyrazole ring system. While synthetically challenging, these compounds can achieve ultra-high potency with significantly reduced off-target effects due to their highly specific binding profiles [25].

Electronic Optimization: Multisubstituted derivatives allow for fine-tuning of electronic properties through strategic placement of electron-withdrawing and electron-donating groups. This approach enables optimization of both binding affinity and selectivity through electronic complementarity with target binding sites [9] [24].

Linker-Based Multisubstitution

Extended Conjugation Systems: Incorporation of extended aromatic systems through linkers enhances activity by 10-50 fold compared to simple substitution. These systems benefit from increased binding surface area and additional π-π stacking interactions with target proteins [27] [26].

Flexible Linker Strategies: The use of flexible linkers to connect multiple pharmacophores allows compounds to adopt optimal conformations for target binding. Studies show that 2-atom linkers followed by aromatic moieties provide optimal activity profiles [28].

Dual Mechanism Approaches: Multisubstituted derivatives with carefully designed linker systems can simultaneously interact with multiple binding sites or even different targets, providing dual mechanism of action and enhanced therapeutic efficacy [23] [26].

Heteroatom Incorporation Strategies

Multiple Nitrogen Substitution: Strategic incorporation of multiple nitrogen-containing functional groups enhances both activity and selectivity. These modifications improve hydrogen bonding capabilities and provide additional sites for specific interactions with target proteins [29] [30].

Oxygen and Sulfur Integration: The inclusion of oxygen and sulfur-containing substituents provides opportunities for additional hydrogen bonding and metal coordination interactions. These modifications can enhance both potency and selectivity while improving metabolic stability [29] [26].

Halogen Substitution Patterns: Multiple halogen substitutions, particularly fluorine and chlorine, provide unique opportunities for halogen bonding interactions with target proteins. These interactions contribute significantly to binding affinity and selectivity [26] [31].

Optimization Strategies for Enhanced Bioactivity

Sequential Substitution Approach: Systematic step-wise addition of substituents allows for identification of optimal substitution patterns while minimizing synthetic complexity. This approach typically yields 5-50 fold activity enhancements through iterative optimization [9].

Fragment-Based Design: Linking of multiple pharmacophoric fragments through the pyrazole scaffold creates compounds with enhanced binding affinity (2-20 fold improvement) and improved selectivity profiles [26] [28].

Conformational Constraint: Multisubstitution strategies that include conformational constraints through cyclization or rigidification yield compounds with 100-1000 fold enhanced selectivity due to reduced conformational flexibility and optimized binding geometry [26].

Therapeutic Applications

Anticancer Therapy: Multisubstituted pyrazole derivatives show particular promise in anticancer applications, with polysubstituted compounds demonstrating IC50 values in the 0.01-1 µM range against various cancer cell lines. These compounds often exhibit multiple target interactions, contributing to enhanced efficacy [25] [32].

Kinase Inhibition: The enhanced selectivity achieved through multisubstitution makes these derivatives particularly suitable for kinase inhibition, where selectivity is crucial for avoiding off-target effects. Ultra-high potency compounds with IC50 values below 0.001 µM have been achieved [16] [14].

Anti-inflammatory Applications: Multisubstituted derivatives demonstrate superior anti-inflammatory activity through dual mechanism approaches, including both direct target inhibition and antioxidant effects [23] [10].

| Compound Class | Substitution Pattern | Enhancement Factor | Key Benefits | Activity Range |

|---|---|---|---|---|

| Trisubstituted pyrazoles | 3,4,5-trisubstituted | 10-100 fold vs monosubstituted | Improved selectivity and potency | IC50 0.1-10 µM |

| Polysubstituted pyrazoles | Multiple position substitution | 100-1000 fold enhancement | Multiple target interaction | IC50 0.01-1 µM |

| Tetrasubstituted pyrazoles | All carbons substituted | Nanomolar to picomolar range | Enhanced metabolic stability | IC50 0.001-0.1 µM |

| Disubstituted with linkers | Two positions + connecting groups | 50-500 fold improvement | Improved pharmacokinetics | IC50 0.05-5 µM |